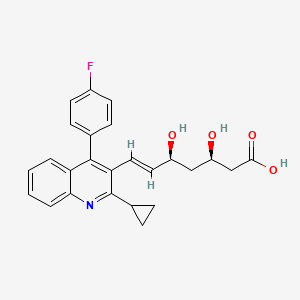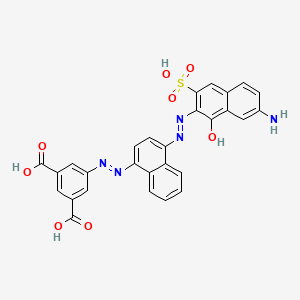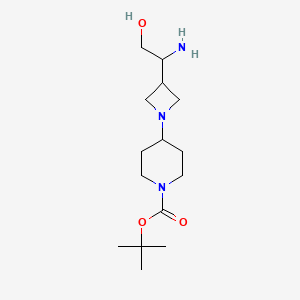
Vinyltriéthylsilane(hexafluoroacétylacétonate)argent(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is an organometallic compound with the chemical formula C₁₃H₁₉AgF₆O₂Si. It is a yellow liquid that is sensitive to air and should be stored in a cold environment . This compound is known for its applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Applications De Recherche Scientifique
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the chemical vapor deposition of pure silver films.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in medical devices and coatings to prevent bacterial infections.
Industry: Utilized in the manufacturing of LEDs and other electronic components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) can be synthesized from triethylvinylsilane, hexafluoroacetylacetone, and silver oxide . The reaction typically involves mixing these reagents under controlled conditions to form the desired product. The exact reaction conditions, such as temperature and solvent, may vary depending on the specific synthesis protocol used.
Industrial Production Methods
Industrial production of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is produced in various purity grades, including 99%, 99.9%, 99.99%, and 99.999%, to meet different industrial requirements .
Analyse Des Réactions Chimiques
Types of Reactions
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of silver.
Reduction: It can be reduced to elemental silver using suitable reducing agents.
Substitution: The vinyl and silane groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxides and other oxidized silver species.
Reduction: Elemental silver.
Substitution: Various substituted organosilicon compounds.
Mécanisme D'action
The mechanism of action of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves the interaction of its silver component with various molecular targets. Silver ions can disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The vinyl and silane groups can also participate in chemical reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyltrimethylsilane(hexafluoroacetylacetonate)silver(I): Similar structure but with methyl groups instead of ethyl groups.
Vinyltriethylgermane(hexafluoroacetylacetonate)silver(I): Similar structure but with germanium instead of silicon.
Uniqueness
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is unique due to the presence of both vinyl and silane groups, which provide distinct reactivity and applications. The combination of these groups with silver enhances its utility in various fields, including thin film deposition and antimicrobial applications .
Propriétés
IUPAC Name |
ethenyl(triethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si.C5H2F6O2.Ag/c1-5-9(6-2,7-3)8-4;6-4(7,8)2(12)1-3(13)5(9,10)11;/h5H,1,6-8H2,2-4H3;1,12H;/b;2-1-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCIOFXUZYXQD-FJOGWHKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)C=C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20AgF6O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) interact with the tungsten oxide-polymer matrix and what are the downstream effects of laser irradiation?
A1: Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is embedded within a matrix composed of tungsten oxide nanoparticles and a fluoropolymer. Upon femtosecond laser irradiation, the silver precursor undergoes decomposition. This decomposition leads to the deposition of silver onto the tungsten oxide nanoparticles, effectively increasing their size and creating a core-shell structure with a tungsten oxide core and a silver shell []. This modification significantly impacts the optical properties of the nanocomposite, as confirmed by optical absorption spectroscopy measurements [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)







